4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE
Description
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound with the molecular formula C23H19ClN2O3S and a molecular weight of 438.9 g/mol. This compound is characterized by the presence of a benzoate ester group, a hydrazone linkage, and a chlorophenyl sulfanyl moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.9g/mol |
IUPAC Name |
[4-[(E)-[3-(4-chlorophenyl)sulfanylpropanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19ClN2O3S/c24-19-8-12-21(13-9-19)30-15-14-22(27)26-25-16-17-6-10-20(11-7-17)29-23(28)18-4-2-1-3-5-18/h1-13,16H,14-15H2,(H,26,27)/b25-16+ |
InChI Key |
OOLUIKCNYJWGNE-PCLIKHOPSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Introduction of the chlorophenyl sulfanyl group: This step involves the reaction of a chlorophenyl thiol with a suitable electrophile to introduce the chlorophenyl sulfanyl group.
Esterification: The final step involves the esterification of the resulting compound with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The chlorophenyl sulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydrazone linkage can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate
Uniqueness
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl sulfanyl group and the hydrazone linkage makes it particularly versatile for various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
